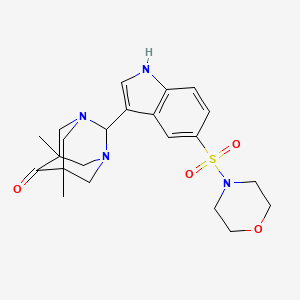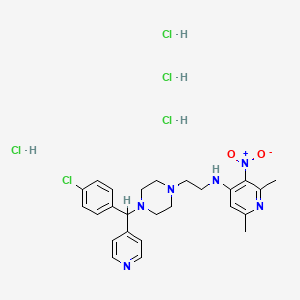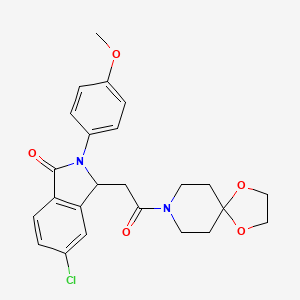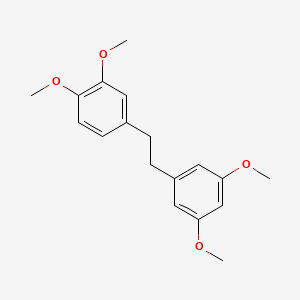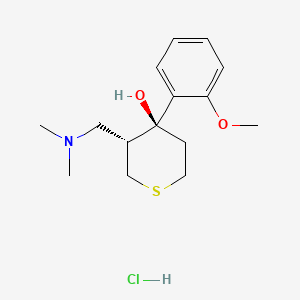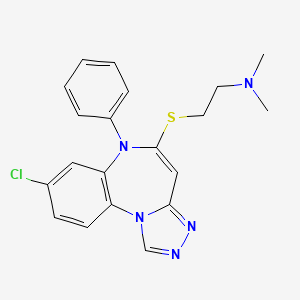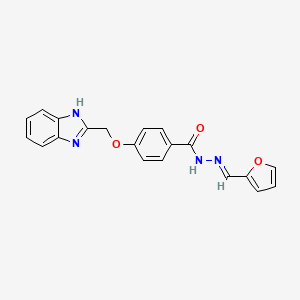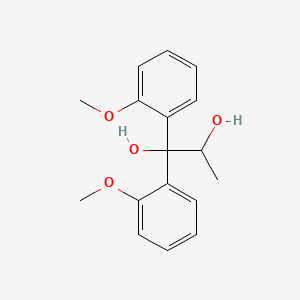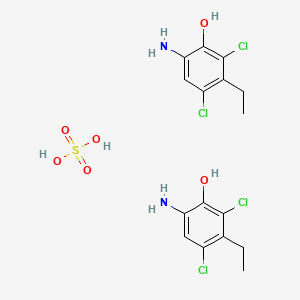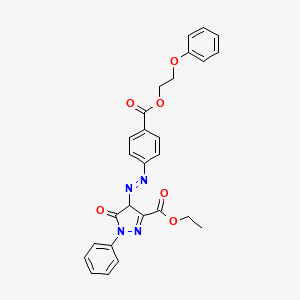
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a molecular formula of C27H24N4O6 This compound is characterized by its unique structure, which includes a pyrazole ring, an azo group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the azo group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring may also play a role in its biological activity by binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate: This compound shares the pyrazole ring and ester functional group but lacks the azo group and phenoxyethoxy substituent.
Ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate: This compound is structurally similar but contains additional chloro substituents.
Uniqueness
Ethyl 4,5-dihydro-5-oxo-4-((4-((2-phenoxyethoxy)carbonyl)phenyl)azo)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo group, phenoxyethoxy substituent, and pyrazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
86422-58-4 |
|---|---|
Molecular Formula |
C27H24N4O6 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
ethyl 5-oxo-4-[[4-(2-phenoxyethoxycarbonyl)phenyl]diazenyl]-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C27H24N4O6/c1-2-35-27(34)24-23(25(32)31(30-24)21-9-5-3-6-10-21)29-28-20-15-13-19(14-16-20)26(33)37-18-17-36-22-11-7-4-8-12-22/h3-16,23H,2,17-18H2,1H3 |
InChI Key |
ZNTJXAOPPBGMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


